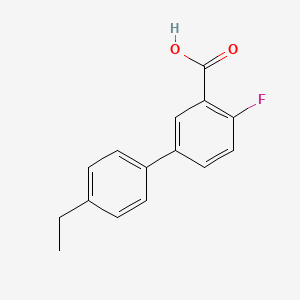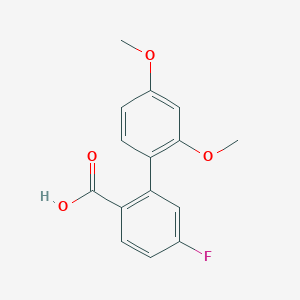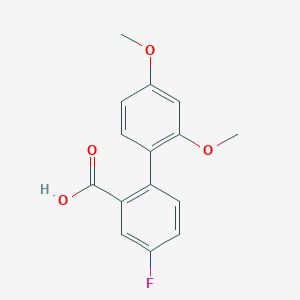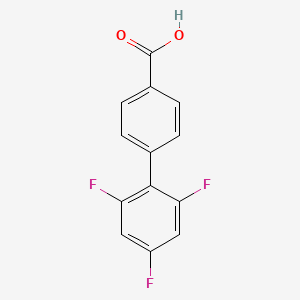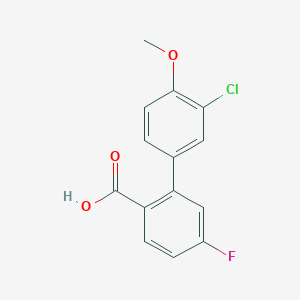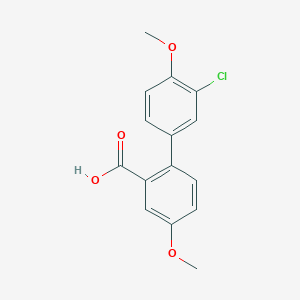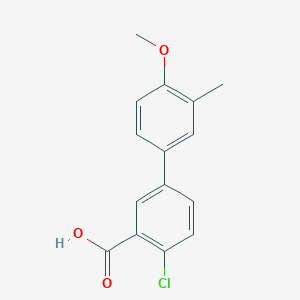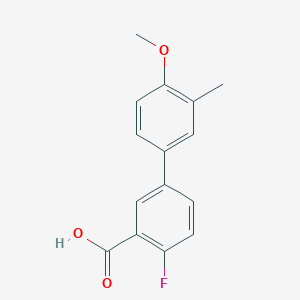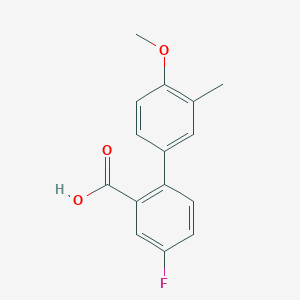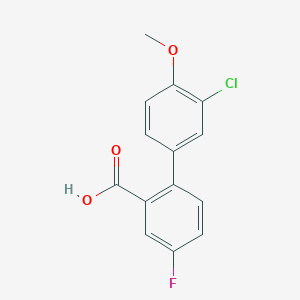
2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid, or 5-FMCB, is an organic compound that is used in a variety of scientific research applications. It is a colorless solid with a melting point of 155-157°C and a molecular weight of 246.7 g/mol. 5-FMCB is a member of the class of compounds known as fluorinated benzoic acids, which have been studied for their potential applications in medicine, biochemistry, and other scientific fields.
科学研究应用
5-FMCB has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib. It has also been used in the synthesis of other compounds, such as the anticancer agent 5-fluorouracil. In addition, 5-FMCB has been used in the synthesis of polymers and other materials, such as polyurethanes and polyesters.
作用机制
5-FMCB has been studied for its potential mechanism of action. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It is thought that by inhibiting the activity of this enzyme, 5-FMCB may reduce inflammation and pain.
Biochemical and Physiological Effects
5-FMCB has been studied for its potential biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 5-FMCB has been found to reduce inflammation and pain. It has also been found to have anti-oxidant, anti-cancer, and anti-bacterial properties.
实验室实验的优点和局限性
The use of 5-FMCB in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable under a variety of conditions. In addition, it is soluble in a variety of solvents, which makes it easy to work with in the laboratory.
However, there are some limitations to the use of 5-FMCB in laboratory experiments. It is a relatively toxic compound, and its toxicity can vary depending on the concentration used. In addition, it can be difficult to handle and store, as it is sensitive to light and air.
未来方向
The potential applications of 5-FMCB are still being explored. Further research is needed to determine its potential as an anti-inflammatory, anti-oxidant, and anti-bacterial agent. In addition, more research is needed to understand its mechanism of action and to develop more efficient and cost-effective synthesis methods. Finally, further research is needed to explore its potential as a therapeutic agent for a variety of diseases, such as cancer and inflammatory diseases.
合成方法
5-FMCB is typically synthesized through a Friedel-Crafts alkylation reaction. This reaction involves the use of an alkyl halide, such as bromoethane, and an aromatic compound, such as benzene, in the presence of a catalyst. The alkyl halide is reacted with the aromatic compound to form a new carbon-carbon bond, which results in the formation of 5-FMCB. This reaction is typically carried out in a polar solvent, such as dimethyl sulfoxide (DMSO), at temperatures ranging from room temperature to reflux.
属性
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-5-2-8(6-12(13)15)10-4-3-9(16)7-11(10)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQBWTMAORIXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681272 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid | |
CAS RN |
1178435-57-8 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


